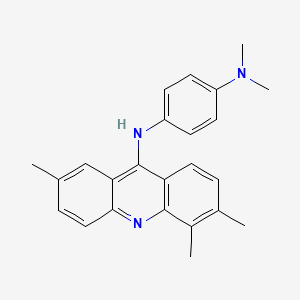

Lsd1-IN-27

Description

Properties

Molecular Formula |

C24H25N3 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

4-N,4-N-dimethyl-1-N-(2,5,6-trimethylacridin-9-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C24H25N3/c1-15-6-13-22-21(14-15)24(20-12-7-16(2)17(3)23(20)26-22)25-18-8-10-19(11-9-18)27(4)5/h6-14H,1-5H3,(H,25,26) |

InChI Key |

COFJGRODNLNWAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C(C(=C(C=C3)C)C)N=C2C=C1)NC4=CC=C(C=C4)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Lsd1-IN-27: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lsd1-IN-27, also identified as compound 5ac, is a potent and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1) with a half-maximal inhibitory concentration (IC50) of 13 nM.[1][2][3][4][5][6] Preclinical studies, primarily in the context of gastric cancer, have demonstrated its multifaceted anti-tumor activity. This compound has been shown to inhibit cancer cell stemness and migration, modulate the tumor microenvironment by reducing the expression of the immune checkpoint ligand PD-L1, and consequently enhance T-cell-mediated anti-tumor immunity.[1][2][5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, based on currently available data.

Introduction to LSD1 as a Therapeutic Target in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation.[8][9] It specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[7] Demethylation of H3K4, a mark associated with active transcription, leads to gene repression, while demethylation of H3K9, a repressive mark, can result in gene activation.

LSD1 is frequently overexpressed in a wide range of human cancers, including gastric, lung, breast, and prostate cancers, and its elevated expression often correlates with poor prognosis, tumor progression, metastasis, and drug resistance.[7][8][9] Beyond its effects on histones, LSD1 can also demethylate non-histone proteins such as p53, STAT3, and DNMT1, thereby modulating their activity and contributing to tumorigenesis.[8] The critical role of LSD1 in maintaining oncogenic gene expression programs has established it as a promising therapeutic target for cancer therapy. A number of LSD1 inhibitors are currently in various stages of preclinical and clinical development.[3][8][9]

This compound: A Potent Acridine-Based LSD1 Inhibitor

This compound (compound 5ac) is a novel, orally bioavailable, small molecule inhibitor of LSD1 belonging to the acridine chemical class.[1] It exhibits potent enzymatic inhibition of LSD1 with an IC50 value of 13 nM.[1][2][3][4][5][6]

Mechanism of Action in Cancer Cells

The anti-cancer effects of this compound are multi-pronged, impacting cancer cell intrinsic properties and modulating the tumor immune microenvironment.

Inhibition of Cancer Cell Stemness and Migration

A key aspect of this compound's mechanism of action is its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and relapse. In gastric cancer cell lines BGC-823 and MFC, treatment with this compound has been shown to reduce their stemness and migratory capabilities.[1][7] This is achieved through the epigenetic reprogramming of key stemness-related genes. Mechanistically, inhibition of LSD1 by this compound leads to an accumulation of H3K4me1 and H3K4me2 at the promoter regions of stemness-associated transcription factors, resulting in their transcriptional repression.[1] Consequently, the expression of key stemness markers such as CD44, OCT4, SOX2, and Nanog is suppressed.[1]

Modulation of the Tumor Immune Microenvironment

This compound plays a significant role in remodeling the tumor microenvironment from an immunosuppressive to an immune-active state. This is primarily achieved by downregulating the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[1] PD-L1 is a critical immune checkpoint protein that binds to its receptor PD-1 on activated T cells, leading to T-cell exhaustion and immune evasion by the tumor.

In BGC-823 and MFC gastric cancer cells, treatment with this compound leads to a reduction in PD-L1 mRNA and protein levels.[1] The proposed mechanism involves the LSD1-mediated epigenetic regulation of the CD274 gene, which encodes PD-L1. By inhibiting LSD1, this compound likely increases repressive histone methylation marks at the CD274 promoter, leading to its transcriptional silencing.

The reduction in PD-L1 expression on tumor cells enhances the cytotoxic activity of T cells. Studies have shown that BGC-823 cells treated with this compound are more susceptible to T-cell-mediated killing.[1]

Quantitative Data

Due to limitations in accessing the full-text research article, a comprehensive table of quantitative data cannot be provided. The following summarizes the publicly available data:

| Parameter | Value | Cell Lines/Model | Reference |

| IC50 (LSD1 enzymatic activity) | 13 nM | In vitro | [1][2][3][4][5][6] |

| Effect on Tumor Growth (in vivo) | Dose-dependent inhibition | MFC xenograft in male 615 mice | [1] |

| Toxicity (in vivo) | Minimal | Male 615 mice | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. This section provides generalized protocols for the key experiments cited in the context of LSD1 inhibitor research.

LSD1 Enzymatic Inhibition Assay (Fluorometric)

This assay is used to determine the IC50 of an inhibitor against LSD1.

-

Principle: A di-methylated histone H3K4 peptide substrate is incubated with recombinant LSD1. The enzymatic reaction produces hydrogen peroxide, which reacts with a fluorogenic substrate to produce a fluorescent signal. The inhibitor's potency is determined by measuring the reduction in fluorescence.

-

Generalized Protocol:

-

Recombinant human LSD1 enzyme is incubated with varying concentrations of this compound in an assay buffer.

-

The H3K4me2 peptide substrate is added to initiate the reaction.

-

The reaction is coupled to horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., ADHP).

-

The plate is incubated at 37°C.

-

Fluorescence is measured using a microplate reader (e.g., excitation at 530-540 nm and emission at 585-595 nm).

-

IC50 values are calculated from the dose-response curve.

-

References

- 1. Discovery of acridine-based LSD1 inhibitors as immune activators targeting LSD1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenothiazine-Based LSD1 Inhibitor Promotes T-Cell Killing Response of Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel acridine-based LSD1 inhibitors enhance immune response in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Advances toward LSD1 inhibitors for cancer therapy. | Semantic Scholar [semanticscholar.org]

- 9. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]

Target Profile of Lsd1-IN-27: A Technical Overview

Lsd1-IN-27, also identified as compound 5ac, is a potent and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2] This document provides a comprehensive technical guide to the target profile of this compound, summarizing its biochemical activity, cellular effects, and in vivo efficacy, with a focus on its role in gastric cancer. The information is intended for researchers, scientists, and professionals in the field of drug development.

Biochemical Activity

This compound demonstrates high potency in the inhibition of the LSD1 enzyme. The half-maximal inhibitory concentration (IC50) has been determined to be 13 nM.[2]

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| LSD1 | 13 |

Cellular Activity

In cellular assays, this compound has been shown to effectively modulate histone methylation and impact cancer cell properties, particularly in gastric cancer cell lines.

Histone Methylation

Treatment of BGC-823 gastric cancer cells with this compound at concentrations of 1-2 μM for 5 days resulted in the accumulation of the primary LSD1 substrates, mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2).[1][2]

Cancer Cell Stemness and Migration

This compound has been observed to reduce the stemness and migration capabilities of gastric cancer cells.[1][2] In BGC-823 cells, treatment with 1-2 μM of the inhibitor for 24-48 hours led to a decrease in the expression of stemness markers such as CD44, OCT4, SOX2, and Nanog.[1][2]

Immune Checkpoint Regulation

A key aspect of the cellular activity of this compound is its ability to modulate the expression of the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1). In both BGC-823 and MFC gastric cancer cell lines, treatment with 1-2 μM of this compound for 5 days suppressed the expression of PD-L1.[2] This reduction in PD-L1 expression is associated with an enhanced T-cell killing response against gastric cancer cells.[1][2]

Table 2: Cellular Activity of this compound

| Cell Line | Concentration (μM) | Duration | Effect |

| BGC-823 | 1-2 | 5 days | Accumulation of H3K4me1 and H3K4me2 |

| BGC-823 | 1-2 | 24-48 hours | Reduced stemness and migration; Decreased expression of CD44, OCT4, SOX2, Nanog |

| BGC-823, MFC | 1-2 | 5 days | Suppressed PD-L1 expression; Promoted T-cell killing response |

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in a murine xenograft model.

Tumor Growth Inhibition

In male 615 mice bearing MFC cell subcutaneous xenografts, daily oral administration of this compound at doses of 15-50 mg/kg for 14 consecutive days resulted in a dose-dependent inhibition of tumor growth.[1][2]

Toxicity Profile

The in vivo studies indicated that this compound has minimal toxicity at the efficacious doses. The treated mice showed little change in body weight and no significant signs of liver or kidney damage.[1][2]

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Dosing | Duration | Outcome | Toxicity |

| Male 615 mice | MFC | 15-50 mg/kg, p.o., daily | 14 days | Dose-dependent tumor growth inhibition | Minimal; no significant change in body weight or organ damage |

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves the direct inhibition of LSD1's demethylase activity, leading to downstream effects on gene expression that regulate cancer cell phenotype and the tumor immune microenvironment.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following protocols are based on the characterization of this compound and similar LSD1 inhibitors.

LSD1 Inhibition Assay (In Vitro)

The inhibitory activity of this compound against LSD1 is typically determined using a horseradish peroxidase (HRP)-coupled assay.

-

Enzyme and Substrate: Recombinant human LSD1 and a synthetic peptide corresponding to the N-terminal tail of histone H3 (e.g., H3K4me1 or H3K4me2) are used.

-

Assay Principle: The demethylation reaction catalyzed by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. In the presence of HRP and a suitable substrate (e.g., Amplex Red), the H2O2 generated leads to a fluorescent or colorimetric signal that is proportional to the enzyme activity.

-

Procedure:

-

This compound is serially diluted and pre-incubated with the LSD1 enzyme in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the histone H3 peptide substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The HRP and its substrate are added, and the signal is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Assays

Gastric cancer cell lines (e.g., BGC-823, MFC) are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

-

Purpose: To assess the levels of histone methylation (H3K4me1, H3K4me2) and protein expression (PD-L1, stemness markers).

-

Procedure:

-

Cells are treated with this compound or vehicle control for the specified duration.

-

Total cell lysates or histone extracts are prepared.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the proteins of interest.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The signal is detected using an enhanced chemiluminescence (ECL) system.

-

-

Purpose: To evaluate the effect of this compound on the migratory capacity of cancer cells.

-

Method: Transwell migration assay (Boyden chamber).

-

Procedure:

-

Cells are serum-starved and then seeded in the upper chamber of a Transwell insert with a porous membrane.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).

-

This compound or vehicle is added to the upper chamber.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

-

Purpose: To assess the impact of this compound on the self-renewal capacity and stem-like properties of cancer cells.

-

Procedure:

-

Single-cell suspensions are plated in ultra-low attachment plates in a serum-free medium supplemented with growth factors (e.g., EGF, bFGF).

-

Cells are treated with this compound or vehicle.

-

After a period of incubation (typically 7-14 days), the number and size of the formed spheroids are quantified.

-

In Vivo Xenograft Study

-

Animals: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice) are used.

-

Procedure:

-

MFC gastric cancer cells are harvested and suspended in a suitable medium (e.g., PBS or Matrigel).

-

The cell suspension is injected subcutaneously into the flank of the mice.

-

When tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally at the specified doses and schedule. The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

-

References

In-Depth Technical Guide: Discovery and Synthesis of the LSD1 Inhibitor Iadademstat (ORY-1001)

Disclaimer: Initial searches for a compound specifically named "Lsd1-IN-27" did not yield any publicly available information. It is possible that this is an internal research designation, a less common synonym, or an error. This guide will therefore focus on a well-characterized, clinically relevant, and structurally related LSD1 inhibitor, Iadademstat (ORY-1001) , as a representative example to fulfill the core requirements of the request.

Executive Summary

Lysine-specific demethylase 1 (LSD1), the first discovered histone demethylase, is a critical regulator of gene expression and a key player in the pathology of various cancers, particularly acute myeloid leukemia (AML). Its role in maintaining the differentiation block in cancer cells has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Iadademstat (ORY-1001), a potent and selective irreversible inhibitor of LSD1. Detailed experimental protocols for key biological assays and quantitative data are presented to support researchers and drug development professionals in the field of epigenetics and oncology.

Discovery of Iadademstat (ORY-1001)

Iadademstat (ORY-1001) was developed by Oryzon Genomics as a highly potent and selective, orally bioavailable, irreversible inhibitor of LSD1.[1][2] Structurally, it is a derivative of tranylcypromine, a known monoamine oxidase inhibitor that also exhibits LSD1 inhibitory activity.[3] The discovery of Iadademstat was driven by the need for more selective and potent LSD1 inhibitors with favorable pharmacological properties for clinical development.[2] It has been investigated in clinical trials for the treatment of various cancers, including acute myeloid leukemia and small cell lung cancer.[2][4]

Synthesis Pathway of Iadademstat (ORY-1001)

The synthesis of Iadademstat (ORY-1001) is detailed in patent WO2010084160 A1. The core of the molecule is a trans-2-phenylcyclopropylamine moiety, which is responsible for the irreversible inhibition of the FAD cofactor of LSD1. The synthesis involves the formation of this key structural feature and subsequent functionalization.

Caption: Synthetic route of Iadademstat (ORY-1001).

Mechanism of Action

Iadademstat exhibits a dual mechanism of action that contributes to its potent anti-cancer effects. Firstly, it acts as an irreversible inhibitor of the catalytic activity of LSD1.[1][5] The tranylcypromine-like moiety forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, thereby inactivating the enzyme.[5] This prevents the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to an accumulation of these methylation marks at target gene promoters and subsequent alteration of gene expression.[2]

Secondly, Iadademstat has been shown to disrupt the scaffolding function of LSD1.[1] By binding to the catalytic center, the molecule sterically hinders the interaction of LSD1 with its binding partners, such as GFI-1 (Growth Factor Independent 1).[1] This protein-protein interaction is crucial for the oncogenic program in certain cancers like AML. The uncoupling of the LSD1/GFI-1 complex leads to the differentiation of leukemic blasts.[1]

References

- 1. oryzon.com [oryzon.com]

- 2. ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ORY-1001 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. oryzon.com [oryzon.com]

- 5. medchemexpress.com [medchemexpress.com]

Preliminary In Vitro Studies of LSD1 Inhibitors: A Technical Guide

Disclaimer: Initial searches for a compound specifically named "Lsd1-IN-27" did not yield any publicly available data. Therefore, this guide provides a comprehensive overview of the preliminary in vitro evaluation of a representative and well-characterized clinical-stage LSD1 inhibitor, INCB059872 , to serve as an illustrative example for researchers, scientists, and drug development professionals.

This document outlines the core in vitro methodologies and data presentation for the characterization of Lysine-Specific Demethylase 1 (LSD1) inhibitors, focusing on their enzymatic activity, cellular effects, and mechanism of action.

Data Presentation: In Vitro Activity of Representative LSD1 Inhibitors

The initial characterization of an LSD1 inhibitor involves determining its potency against the LSD1 enzyme and its anti-proliferative effects in relevant cancer cell lines. The data below is a compilation from various studies to provide a comparative landscape.

| Compound | Type | LSD1 IC₅₀ (nM) | Cell Line | EC₅₀ (nM) | Reference |

| INCB059872 | Irreversible | 18 | SCLC Panel | 47 - 377 | [1][2] |

| THP-1 (AML) | Growth Defect | [1] | |||

| Iadademstat (ORY-1001) | Irreversible | 18 | AML Panel | Sub-nanomolar | [3][4] |

| GSK2879552 | Irreversible | - | SCLC & AML | Potent Activity | [3] |

| Seclidemstat (SP-2577) | Reversible | - | Ovarian Cancer | - | [4] |

IC₅₀: Half-maximal inhibitory concentration against the enzyme. EC₅₀: Half-maximal effective concentration in a cell-based assay. AML: Acute Myeloid Leukemia SCLC: Small Cell Lung Cancer

Core Signaling Pathway: LSD1-GFI1 Axis in Acute Myeloid Leukemia (AML)

LSD1 plays a crucial role in AML by forming a repressive complex with the transcription factor GFI1 (Growth Factor Independent 1). This complex silences genes required for myeloid differentiation, leading to a differentiation block and promoting leukemogenesis.[3][5] Inhibitors like INCB059872 disrupt the interaction between LSD1 and GFI1, leading to the reactivation of differentiation genes.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of LSD1 inhibitors. Below are representative protocols for key in vitro assays.

This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors in a high-throughput format.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the product of the demethylation reaction. The assay measures the decrease in signal from a methylated substrate or the increase in signal from a demethylated product.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., INCB059872) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).

-

Enzyme Incubation: In a 384-well plate, add 0.45 nM of recombinant human LSD1 enzyme to each well containing the diluted compound or vehicle control.[3] Incubate for 15 minutes on ice.[3]

-

Reaction Initiation: Add a substrate mix containing 10 µM flavin adenine dinucleotide (FAD) and a biotinylated monomethylated H3(1-21)K4 peptide substrate.[3]

-

Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the demethylation reaction to occur.

-

Detection: Stop the reaction and add the HTRF detection reagents: Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated Streptavidin.

-

Signal Reading: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible microplate reader (excitation at 330 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus percentage of inhibition to determine the IC₅₀ value.

This assay assesses the effect of the LSD1 inhibitor on the proliferation and viability of cancer cells.

Principle: Metabolically active cells reduce a tetrazolium salt (like MTT or the salt in CCK8) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., THP-1 AML cells) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the LSD1 inhibitor for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add 10 µL of CCK8 solution (or 20 µL of 5 mg/mL MTT solution) to each well.[5]

-

Absorbance Reading: Measure the absorbance at 450 nm (for CCK8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.[5][7]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot a dose-response curve to calculate the EC₅₀.

This method confirms that the inhibitor engages LSD1 within the cell by measuring changes in the methylation status of its substrate, H3K4.

Principle: An increase in the cellular levels of dimethylated H3K4 (H3K4me2) indicates the inhibition of LSD1's demethylase activity.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the LSD1 inhibitor for 24-48 hours. Harvest the cells and extract total protein or histone proteins using appropriate lysis buffers.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 30 µg of total protein or 2 µg of histone protein on an 8-10% SDS-PAGE gel.[8]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against H3K4me2 overnight at 4°C. Also, probe for total Histone H3 or a loading control like Actin.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative increase in H3K4me2 levels upon inhibitor treatment.

This assay is used to demonstrate that the inhibitor disrupts the physical interaction between LSD1 and its binding partners like GFI1.[1]

Principle: An antibody against LSD1 is used to pull down LSD1 and any associated proteins from cell lysates. The presence of GFI1 in the immunoprecipitated complex is then assessed by Western blot. A reduction in co-precipitated GFI1 in inhibitor-treated cells indicates disruption of the interaction.

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., HEK293T cells co-expressing LSD1 and GFI1, or AML cells endogenously expressing the proteins) with the inhibitor for 48 hours.[1] Lyse the cells in a non-denaturing IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an anti-LSD1 antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blot: Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling. Analyze the eluate by Western blotting using antibodies against both LSD1 and GFI1.

-

Analysis: Compare the amount of GFI1 co-precipitated with LSD1 in the treated versus untreated samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro LSD1 enzymatic inhibition assay.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. LSD1 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. agilent.com [agilent.com]

- 4. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]

- 5. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 inhibitors disrupt the GFI1 transcription repressor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Lsd1-IN-27: A Deep Dive into Histone H3K4 and H3K9 Methylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The lysine-specific demethylase 1 (LSD1), a key epigenetic modulator, has emerged as a significant target in oncology and other therapeutic areas. Its enzymatic activity, specifically the demethylation of histone 3 at lysine 4 (H3K4) and lysine 9 (H3K9), plays a pivotal role in transcriptional regulation. While a plethora of LSD1 inhibitors have been developed, this guide focuses on the effects of a representative inhibitor, GSK-LSD1, due to the current lack of publicly available data for the specific compound Lsd1-IN-27. This document will provide a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with the inhibition of LSD1, using GSK-LSD1 as a surrogate to illuminate the potential actions of novel inhibitors like this compound.

The Core Mechanism: LSD1's Dual Role in Gene Regulation

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated H3K4 (H3K4me1/me2) and H3K9 (H3K9me1/me2). Its function is context-dependent:

-

Transcriptional Repression: By demethylating H3K4me1/2, which are marks generally associated with active or poised enhancers and promoters, LSD1 typically represses gene transcription.[1]

-

Transcriptional Activation: Conversely, by demethylating H3K9me1/2, repressive histone marks, LSD1 can lead to gene activation.[2]

LSD1 does not act in isolation but as a part of larger protein complexes, such as the CoREST complex, which are crucial for its recruitment to specific genomic loci and its enzymatic activity.[3]

Quantitative Effects of LSD1 Inhibition on Histone Methylation

Inhibition of LSD1 is expected to lead to an accumulation of its substrates, namely H3K4me1/2 and H3K9me1/2. The following tables summarize the quantitative effects observed with the well-characterized LSD1 inhibitor, GSK-LSD1, in epidermal progenitor cells. These data provide a framework for understanding the potential impact of novel inhibitors like this compound.

Table 1: Global Changes in H3K4 Methylation upon GSK-LSD1 Treatment

| Histone Mark | Treatment | Number of Peaks | Fold Change vs. DMSO |

| H3K4me1 | DMSO | 65,432 | - |

| GSK-LSD1 | 75,247 | 1.15 | |

| H3K4me2 | DMSO | 112,876 | - |

| GSK-LSD1 | 119,649 | 1.06 |

Data derived from studies on epidermal progenitors treated with GSK-LSD1. The number of peaks represents distinct genomic regions enriched for the respective histone mark.[4][5]

Table 2: Differential Enrichment of H3K4 Methylation at Specific Genomic Regions with GSK-LSD1

| Histone Mark | Gained Regions | Lost Regions |

| H3K4me1 | 138 | 0 |

| H3K4me2 | 974 | 0 |

This table highlights the number of genomic regions that showed a significant gain or loss of the specified histone mark following treatment with GSK-LSD1, indicating a targeted effect rather than a uniform global change.[4]

Experimental Protocols for Assessing Histone Methylation

To evaluate the effect of an LSD1 inhibitor like this compound, several key experimental techniques are employed. Below are detailed methodologies for these assays.

Western Blotting for Global Histone Methylation

Objective: To determine the overall changes in H3K4 and H3K9 methylation levels in cells treated with an LSD1 inhibitor.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of the LSD1 inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

Histone Extraction: Harvest cells and perform acid extraction of histones. Briefly, lyse cells in a hypotonic buffer, isolate nuclei, and extract histones using 0.2 M sulfuric acid. Precipitate histones with trichloroacetic acid.

-

Protein Quantification: Resuspend the histone pellet and determine the protein concentration using a Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate 10-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, H3K9me1, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Quantification: Densitometrically quantify the bands corresponding to the methylated histones and normalize them to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)

Objective: To identify and quantify the changes in histone methylation at specific genomic loci (e.g., gene promoters, enhancers) upon LSD1 inhibition.

Methodology:

-

Cell Culture and Cross-linking: Treat cells with the LSD1 inhibitor as described above. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with antibodies specific for H3K4me1/2 or H3K9me1/2.

-

Add protein A/G beads to capture the antibody-histone-DNA complexes.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and purify the DNA.

-

Analysis:

-

ChIP-qPCR: Quantify the enrichment of specific DNA sequences using real-time PCR with primers designed for target gene promoters or enhancers.

-

ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to map the genome-wide distribution of the histone mark.

-

Mass Spectrometry for Global Histone Modification Analysis

Objective: To obtain a comprehensive and unbiased quantification of a wide range of histone modifications simultaneously.

Methodology:

-

Histone Extraction and Derivatization: Extract histones as described for Western blotting. To improve detection of lysine-containing peptides, perform chemical derivatization (e.g., propionylation) of unmodified lysine residues.

-

Tryptic Digestion: Digest the derivatized histones into smaller peptides using trypsin.

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography (LC).

-

Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides, and the second (MS2) fragments the peptides and measures the masses of the fragments.

-

-

Data Analysis:

-

Identify the peptides and their modifications by searching the MS/MS spectra against a protein sequence database.

-

Quantify the relative abundance of each modified peptide by measuring the area under the curve of its corresponding peak in the MS1 chromatogram.

-

Signaling Pathways and Logical Relationships

The inhibition of LSD1 can impact multiple signaling pathways, leading to diverse cellular outcomes. The precise pathways affected can be cell-type specific.

Conclusion and Future Directions

While specific data for this compound is not yet in the public domain, the extensive research on other LSD1 inhibitors like GSK-LSD1 provides a robust framework for predicting its effects on histone H3K4 and H3K9 methylation. The methodologies outlined in this guide offer a clear path for the characterization of this and other novel LSD1 inhibitors. Future studies should focus on elucidating the precise dose-response and time-course effects of this compound in various cellular contexts, identifying its specific downstream gene targets, and exploring its therapeutic potential in relevant disease models. The continued investigation into the nuanced roles of LSD1 and the development of specific inhibitors will undoubtedly pave the way for new epigenetic-based therapies.

References

- 1. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lsd1-IN-27: A Potential Therapeutic Agent for Acute Myeloid Leukemia - An In-depth Technical Guide

Disclaimer: Information regarding a specific molecule designated "Lsd1-IN-27" is not available in the public domain. This guide provides a comprehensive overview of the therapeutic potential of Lysine-Specific Demethylase 1 (LSD1) inhibitors in Acute Myeloid Leukemia (AML), drawing upon data from extensively studied preclinical and clinical compounds that target LSD1. The experimental protocols and data presented herein are representative of those used to evaluate LSD1 inhibitors and should be adapted for specific research needs.

Executive Summary

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy with a pressing need for novel therapeutic strategies.[1] Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a promising therapeutic target in AML.[1] LSD1 is overexpressed in AML blasts and plays a critical role in maintaining the self-renewal of leukemic stem cells (LSCs) and blocking their differentiation.[2][3] Inhibition of LSD1 has demonstrated significant anti-leukemic activity in preclinical models, inducing differentiation, inhibiting proliferation, and prolonging survival. This technical guide provides a detailed overview of the mechanism of action, preclinical efficacy, and experimental evaluation of LSD1 inhibitors as a class of therapeutic agents for AML.

The Role of LSD1 in AML Pathogenesis

LSD1, also known as KDM1A, functions as a histone demethylase, primarily removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][3] In the context of AML, LSD1 is a key component of transcriptional co-repressor complexes, including the CoREST complex.[4] Its enzymatic activity on H3K4, a mark associated with active enhancers and promoters, leads to the repression of genes crucial for myeloid differentiation.

Beyond its catalytic role, LSD1 possesses a critical scaffolding function. It facilitates the assembly of protein complexes that regulate gene expression.[5] A key interaction in AML is between LSD1 and the transcription factor Growth Factor Independence 1 (GFI1).[3][5] This interaction is essential for the differentiation block observed in leukemic cells.[5] Therefore, therapeutic agents that disrupt this interaction, in addition to inhibiting its catalytic activity, are of significant interest.

Mechanism of Action of LSD1 Inhibitors in AML

LSD1 inhibitors exert their anti-leukemic effects through a multi-faceted mechanism:

-

Reactivation of Myeloid Differentiation Programs: By inhibiting LSD1's demethylase activity, these compounds lead to an accumulation of H3K4me2 at the promoters and enhancers of myeloid-specific genes, lifting the transcriptional repression and promoting differentiation.[1][4] This is often phenotypically observed by an upregulation of cell surface markers such as CD11b and CD86.

-

Disruption of the LSD1-GFI1 Interaction: Several LSD1 inhibitors have been shown to disrupt the physical interaction between LSD1 and GFI1.[5] This non-catalytic mechanism is crucial for overcoming the differentiation block in AML cells.[5]

-

Inhibition of Leukemic Stem Cell (LSC) Self-Renewal: LSD1 is essential for the maintenance and self-renewal of LSCs.[2][3] Its inhibition leads to a reduction in the LSC population, which is critical for long-term disease eradication.

-

Induction of Apoptosis: In some AML contexts, LSD1 inhibition can lead to the induction of programmed cell death (apoptosis).[1]

The signaling pathway affected by LSD1 inhibition in AML is depicted below:

Quantitative Preclinical Data for LSD1 Inhibitors in AML

The following tables summarize representative quantitative data for various well-characterized LSD1 inhibitors in AML models.

Table 1: In Vitro Enzymatic and Cellular Potency of Selected LSD1 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) | Reference |

| ORY-1001 | LSD1 | 18 | THP-1 | 5 | [1] |

| GSK2879552 | LSD1 | 13 | OCI-AML3 | 250-1000 | [6] |

| SP-2509 | LSD1 | 13 | MV4-11 | 250 | [6] |

| Unnamed | LSD1 | 1.2 | MV4-11 | 5 | [7] |

| Unnamed | LSD1 | 1.2 | Kasumi-1 | 4 | [7] |

Table 2: In Vivo Efficacy of Selected LSD1 Inhibitors in AML Xenograft Models

| Compound | AML Model | Dosing Regimen | Outcome | Reference |

| GSK-LSD1 | MLL-AF9 PDX | Not specified | Median survival increased from 23 to 51 days | [2] |

| Unnamed | MV4-11 Xenograft | 10 mg/kg, oral | 42.11% tumor growth inhibition | [7] |

| Unnamed | MV4-11 Xenograft | 20 mg/kg, oral | 63.25% tumor growth inhibition | [7] |

| SP-2509 | OCI-AML3 Xenograft | 25 mg/kg, i.p., b.i.w. | Improved survival vs. vehicle | [6] |

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize LSD1 inhibitors in an AML research setting.

LSD1 Enzymatic Inhibition Assay (HTRF)

This assay quantifies the ability of a compound to inhibit the demethylase activity of LSD1.

Workflow Diagram:

Protocol:

-

Reagents: Recombinant human LSD1, biotinylated H3K4me2 peptide substrate, anti-H3K4me0 antibody labeled with Europium cryptate, Streptavidin-XL665, assay buffer.

-

Procedure: a. Dispense LSD1 enzyme into a 384-well low-volume microplate. b. Add serial dilutions of the test compound. c. Initiate the enzymatic reaction by adding the biotinylated H3K4me2 peptide substrate. d. Incubate for a defined period (e.g., 60 minutes) at room temperature. e. Stop the reaction and perform detection by adding a mixture of the Europium cryptate-labeled antibody and Streptavidin-XL665. f. Incubate for 60 minutes in the dark. g. Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm).

-

Data Analysis: The ratio of the two emission signals is calculated and used to determine the percent inhibition. IC50 values are calculated using a non-linear regression model.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Protocol:

-

Cell Seeding: Seed AML cell lines (e.g., MV4-11, OCI-AML3) in 96-well plates at an appropriate density.

-

Compound Treatment: Treat cells with a range of concentrations of the LSD1 inhibitor for a specified duration (e.g., 72 hours).

-

Assay Procedure: a. Equilibrate the plate to room temperature. b. Add CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker to induce cell lysis. d. Incubate at room temperature to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the data to a dose-response curve.

Flow Cytometry for Differentiation Markers (CD11b/CD86)

This technique is used to quantify the expression of cell surface markers of myeloid differentiation.

Workflow Diagram:

Protocol:

-

Cell Treatment: Culture AML cells with the LSD1 inhibitor for an appropriate time (e.g., 4-7 days) to induce differentiation.

-

Staining: a. Harvest and wash the cells. b. Incubate the cells with fluorochrome-conjugated antibodies against CD11b and CD86. c. Wash the cells to remove unbound antibodies.

-

Data Acquisition: Analyze the stained cells on a flow cytometer.

-

Data Analysis: Gate on the live cell population and quantify the percentage of cells positive for CD11b and CD86.

Western Blotting for Histone Marks

This method is used to detect changes in global levels of histone modifications.

Protocol:

-

Protein Extraction: Extract histones from AML cells treated with the LSD1 inhibitor.

-

SDS-PAGE and Transfer: Separate the histone extracts by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with primary antibodies specific for H3K4me2 and total H3 (as a loading control). c. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of H3K4me2.

In Vivo AML Xenograft Model

This model is used to evaluate the anti-tumor efficacy of an LSD1 inhibitor in a living organism.

Protocol:

-

Cell Implantation: Implant human AML cells (e.g., MV4-11) subcutaneously or intravenously into immunodeficient mice.

-

Tumor Growth and Treatment: Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups. Administer the LSD1 inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule.

-

Efficacy Assessment: a. Monitor tumor volume (for subcutaneous models) or leukemia burden in the peripheral blood/bone marrow (for disseminated models). b. Monitor the body weight and overall health of the animals. c. At the end of the study, euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamics).

-

Data Analysis: Compare the tumor growth or survival rates between the treated and control groups to determine the in vivo efficacy.

Future Directions and Conclusion

LSD1 inhibition represents a compelling therapeutic strategy for AML. The preclinical data for a range of LSD1 inhibitors are highly encouraging, demonstrating their ability to induce differentiation and inhibit leukemic growth. Combination therapies, such as with all-trans retinoic acid (ATRA) or other epigenetic modifiers, may further enhance the clinical utility of this class of drugs.[1] While information on a specific compound named "this compound" is not publicly available, the extensive research on other LSD1 inhibitors provides a strong rationale for the continued development of this therapeutic approach for AML. Further investigation into the nuances of both the catalytic and scaffolding functions of LSD1 will be crucial in designing the next generation of highly effective and selective inhibitors for this challenging disease.

References

- 1. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]

The Impact of LSD1 Inhibition on Gene Transcription: A Technical Overview

Disclaimer: As of the latest available research, specific data concerning "Lsd1-IN-27" is not present in the public domain. This guide, therefore, provides a comprehensive overview of the effects of various well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors on gene transcription, serving as a proxy for understanding the potential impact of novel LSD1-targeting compounds.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2).[1] By modulating histone methylation, LSD1 can act as either a transcriptional repressor or co-activator, influencing a wide array of cellular processes including differentiation, proliferation, and development.[1][2] Its overexpression is frequently observed in various cancers, making it a compelling target for therapeutic intervention.[1][2]

This technical guide delves into the molecular consequences of LSD1 inhibition on gene transcription, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways.

Mechanism of Action of LSD1 Inhibitors

LSD1 is a key epigenetic regulator that, in concert with co-repressor complexes like CoREST and NuRD, removes activating methyl marks (H3K4me1/2) from histones, leading to transcriptional repression.[3] Inhibition of LSD1 blocks this demethylation activity, resulting in the accumulation of H3K4me1/2 at target gene promoters and enhancers. This, in turn, leads to a more open chromatin state and the activation of gene expression.[4]

Conversely, when associated with the androgen receptor, LSD1 can demethylate repressive H3K9me1/2 marks, leading to gene activation.[5] The ultimate transcriptional outcome of LSD1 inhibition is therefore context-dependent, relying on the specific interacting partners and the genomic locus.

Below is a diagram illustrating the core mechanism of LSD1-mediated gene repression and its reversal by inhibitors.

Quantitative Data on Gene Expression Changes

The inhibition of LSD1 leads to significant alterations in the transcriptional landscape of cancer cells. The following tables summarize quantitative data from studies on different LSD1 inhibitors.

Table 1: Gene Expression Changes in T-ALL Cells Treated with S2157

| Cell Line | Treatment | Upregulated Genes (≥2-fold) | Downregulated Genes (≥2-fold) | Key Upregulated Genes | Key Downregulated Genes | Reference |

| MOLT4 | 12 µmol/L S2157 for 24 hours | Not specified | Not specified | NOTCH3, HES1 | TAL1, LMO2 | [6] |

Table 2: Gene Expression Changes in SCLC Cells Treated with GSK690

| Cell Line (Sensitivity) | Treatment | Upregulated Genes (FDR < 0.05, FC ≥ 2) | Downregulated Genes (FDR < 0.05, FC ≥ 2) | Top Enriched Pathways (Upregulated) | Reference |

| NCI-H69 (Sensitive) | 0.3 µM GSK690 for 10 days | 594 | 480 | Axon guidance, Epithelial-Mesenchymal Transition (EMT) | [7] |

| COR-L88 (Sensitive) | 0.3 µM GSK690 for 10 days | 740 | 573 | Axon guidance, EMT | [7] |

| NCI-H82 (Insensitive) | 0.3 µM GSK690 for 10 days | 131 | 112 | Not significantly enriched | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are protocols for key experiments cited in the literature.

Cell Culture and LSD1 Inhibitor Treatment

-

Cell Lines:

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Inhibitor Treatment:

RNA Sequencing (RNA-seq)

This protocol provides a general workflow for analyzing gene expression changes following LSD1 inhibitor treatment.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the binding of proteins, such as LSD1, and the presence of specific histone modifications at particular genomic regions.

-

Cell Treatment and Crosslinking: MOLT4 cells were treated with 12 µmol/L S2157 for 24 hours. Cells were then crosslinked with 1% formaldehyde for 10 minutes at room temperature.

-

Chromatin Shearing: Chromatin was sonicated to an average fragment size of 200-500 bp.

-

Immunoprecipitation: Sheared chromatin was incubated overnight at 4°C with antibodies against specific histone marks (e.g., H3K27ac) or a control IgG.

-

DNA Purification: The immunoprecipitated DNA was purified.

-

Analysis: The purified DNA was analyzed by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) to determine the enrichment of specific genomic regions.[6]

Signaling Pathways Modulated by LSD1 Inhibition

LSD1 inhibition affects multiple signaling pathways critical for cancer cell survival and proliferation.

Notch Signaling

In T-ALL, LSD1 is involved in the transcriptional regulation of Notch target genes. Inhibition of LSD1 can lead to the upregulation of NOTCH3 and its downstream target HES1.[6] In some contexts, like SCLC, LSD1 inhibition can reactivate the Notch pathway, which has tumor-suppressive effects.[7]

PI3K/Akt/mTOR Pathway

Studies have shown that LSD1 can positively regulate the PI3K/Akt/mTOR signaling pathway in esophageal squamous cell carcinoma (ESCC). Inhibition of LSD1, either pharmacologically or through shRNA, leads to a decrease in the expression of key components of this pathway, including PI3K, p-Akt, and p-mTOR.[8]

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. The histone demethylase Lsd1 regulates multiple repressive gene programs during T cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Core of LSD1: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1][2] Its dysregulation is implicated in a multitude of human diseases, most notably cancer, making it a prominent target for therapeutic intervention.[3][4] This in-depth technical guide provides a comprehensive overview of the enzymatic activity of LSD1, its mechanism of action, key substrates, and the landscape of its inhibitors. Detailed experimental protocols for assessing LSD1 activity and its genomic localization are provided, alongside structured quantitative data and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Enzymatic Mechanism and Substrate Specificity

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the demethylation of mono- and di-methylated lysine residues.[5][6] The catalytic process is an oxidative reaction that involves the transfer of a hydride from the methyllysine substrate to FAD, generating an iminium cation intermediate.[5][7] This intermediate is then hydrolyzed to produce an unmodified lysine, formaldehyde, and hydrogen peroxide.[8][9] The reduced FAD is re-oxidized by molecular oxygen.[5] Due to its reliance on a lone pair of electrons on the lysine ε-nitrogen, LSD1 is incapable of demethylating trimethylated lysines.[5]

Histone Substrates

The primary and most well-characterized substrates of LSD1 are histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[10]

-

H3K4 Demethylation: In complex with the CoREST repressor complex, LSD1 demethylates H3K4me1 and H3K4me2, marks associated with active gene transcription. This action leads to transcriptional repression.[1][2]

-

H3K9 Demethylation: In contrast, when associated with nuclear receptors such as the androgen receptor (AR) or estrogen receptor (ER), LSD1's substrate specificity can shift to H3K9me1 and H3K9me2, which are repressive marks. Demethylation of H3K9 leads to transcriptional activation.[1][2] A splice variant of LSD1, LSD1+8a, has also been shown to demethylate H4K20me2.[2]

Non-Histone Substrates

LSD1's enzymatic activity extends beyond histones, targeting a range of non-histone proteins, thereby influencing their stability and function. This expands the regulatory scope of LSD1 in cellular processes.[2][11] Key non-histone substrates include:

-

p53: LSD1 can demethylate p53, leading to its inactivation and subsequent degradation, thereby promoting cell survival.[11]

-

DNMT1 (DNA methyltransferase 1): By demethylating DNMT1, LSD1 regulates its stability and function, impacting DNA methylation patterns.[12]

-

HIF-1α (Hypoxia-inducible factor 1-alpha): LSD1-mediated demethylation stabilizes HIF-1α, promoting glycolysis in cancer cells.[11]

-

E2F1: Demethylation of E2F1 by LSD1 affects its stability and role in cell cycle progression and apoptosis.[11]

Quantitative Analysis of LSD1 Activity and Inhibition

The following tables summarize key quantitative data related to LSD1's enzymatic kinetics and the potency of various inhibitors.

Table 1: Kinetic Parameters of LSD1

| Substrate | Complex | k_cat (min⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| H3(1-21)K4me1 peptide | KDM1A | - | - | - | [6] |

| Full-length Histone H3 | KDM1A | - | 0.0189 (K_i) | - | [6][13] |

| Nucleosome (165 bp DNA) | LSD1/CoREST | 0.23 | 0.038 | 101,000 | [14] |

| Nucleosome (185 bp DNA) | LSD1/CoREST | 0.29 | 0.031 | 156,000 | [14] |

Table 2: IC₅₀ Values of Selected LSD1 Inhibitors

| Inhibitor | Type | IC₅₀ (nM) | Target Indication | Reference(s) |

| Tranylcypromine (TCP) | Irreversible | 5,600 | AML, MDS | [15][16] |

| Iadademstat (ORY-1001) | Irreversible | 18 | AML, Solid Tumors | [15][17] |

| Bomedemstat (IMG-7289) | Irreversible | 56.8 | Myelofibrosis | [17] |

| GSK-2879552 | Irreversible | - | SCLC, AML | [18][19] |

| INCB059872 | Irreversible | - | Solid & Hematologic Malignancies | [15][18] |

| JBI-802 | Dual LSD1/HDAC6/8 | 50 | Hematological & Solid Tumors | [15] |

| Pulrodemstat (CC-90011) | Non-covalent | - | Cancer | [15][18] |

| Seclidemstat (SP-2577) | Non-covalent | 13 | Advanced Solid Tumors | [15][17] |

| OG-668 | - | 7.6 | - | [16] |

| SP-2509 | - | 2,500 | - | [16] |

| TCP-Lys-4 H3-21 | Peptide-based | 160 | - | [15] |

Signaling Pathways Involving LSD1

LSD1 is a crucial node in several signaling pathways that are frequently dysregulated in cancer.

Caption: LSD1's involvement in key cancer-related signaling pathways.

Experimental Protocols

Accurate assessment of LSD1's enzymatic activity and its genomic targets is fundamental for both basic research and drug development.

LSD1 Demethylase Activity Assays

Several in vitro assays have been developed to quantify LSD1's demethylase activity.[20]

This continuous spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[20] Horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a chromogenic substrate, which can be monitored over time.[20]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT.

-

LSD1 Enzyme: Dilute purified human recombinant LSD1 to the desired concentration in Assay Buffer.

-

H3 Peptide Substrate: Synthesized H3(1-21)K4me1 or H3(1-21)K4me2 peptide.

-

HRP Enzyme.

-

Chromogenic Substrate: e.g., Amplex Red or a mixture of 4-aminoantipyrine (4-AP) and dichlorohydroxybenzenesulfonate (DHBS).[20]

-

Inhibitor: Dilute test compounds to various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of a reaction mixture containing Assay Buffer, HRP, and the chromogenic substrate.

-

Add 25 µL of the H3 peptide substrate.

-

Add 5 µL of the test inhibitor or vehicle control (DMSO).

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of the LSD1 enzyme solution.

-

Immediately measure the absorbance (e.g., 570 nm for Amplex Red) or fluorescence (Excitation: 540 nm; Emission: 590 nm) kinetically over 30-60 minutes at 37°C using a microplate reader.[16]

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]

-

Caption: Workflow for the peroxidase-coupled LSD1 demethylase assay.

This assay is a highly sensitive, antibody-based method that detects the demethylated product.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 0.01% Tween-20, 1 mM DTT.[16]

-

LSD1 Enzyme: Purified human recombinant LSD1.

-

Biotinylated Substrate: Biotinylated monomethyl H3(1-21)K4 peptide.[16]

-

FAD.

-

Detection Reagents: Streptavidin-XL665 and an anti-unmethylated H3K4 antibody labeled with Europium cryptate.

-

Inhibitor: Test compounds at various concentrations.

-

-

Assay Procedure (384-well plate format):

-

Pre-incubate serial dilutions of the inhibitor with the LSD1 enzyme on ice for 15 minutes.[16]

-

Initiate the enzymatic reaction by adding a mixture of FAD and the biotinylated peptide substrate.[16]

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents.

-

Incubate at room temperature to allow for antibody binding.

-

Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.[16]

-

-

Data Analysis:

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell's natural chromatin context. This is crucial for identifying the genomic loci targeted by LSD1.

Protocol:

-

Cell Cross-linking and Lysis:

-

Culture cells to ~80-90% confluency.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubate for 10 minutes at room temperature.[21][22]

-

Quench the cross-linking reaction by adding glycine.

-

Harvest and wash the cells with ice-cold PBS containing protease inhibitors.[21]

-

Lyse the cells to release the nuclei.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in a lysis buffer (e.g., containing SDS).

-

Shear the chromatin into fragments of 200-1000 base pairs using sonication.[21] The optimal sonication conditions need to be empirically determined for each cell type and instrument.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.[23]

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to LSD1 or a histone mark of interest (e.g., H3K4me2).[22] A no-antibody or IgG control should be included.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.[23]

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[21]

-

Elute the immunoprecipitated complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Analysis:

-

The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide mapping of LSD1 binding sites.[22]

-

Caption: Step-by-step workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

The enzymatic activity of LSD1 is a cornerstone of its biological function and its role in disease. A thorough understanding of its catalytic mechanism, substrate specificity, and the signaling pathways it regulates is paramount for the development of effective therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further unravel the complexities of LSD1 and exploit its therapeutic potential. The continued development of potent and selective LSD1 inhibitors, guided by robust biochemical and cellular assays, holds significant promise for the treatment of cancer and other LSD1-associated diseases.

References

- 1. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer | Semantic Scholar [semanticscholar.org]

- 4. news-medical.net [news-medical.net]

- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysine-Specific Demethylase 1A (KDM1A/LSD1): Product Recognition and Kinetic Analysis of Full-Length Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Mechanism Investigation of Lysine-Specific Demethylase 1 (LSD1): A Computational Study | PLOS One [journals.plos.org]

- 8. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ChIP assay: Chromatin immunoprecipitation assay was performed according to the protocol of ChIP assay kit (Upstate Biotechnolo [www2.lbl.gov]

- 22. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubcompare.ai [pubcompare.ai]

- 24. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

Lsd1-IN-27 and its Interaction with the FAD Cofactor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme, is a critical regulator of histone methylation and a prominent target in oncology. This technical guide provides a comprehensive overview of the LSD1 inhibitor, Lsd1-IN-27, detailing its interaction with the FAD cofactor, its biological activities, and the experimental methodologies used for its characterization. This compound has emerged as a potent, orally active inhibitor of LSD1, demonstrating significant effects on cancer cell stemness, migration, and the expression of the immune checkpoint protein PD-L1. This document consolidates available quantitative data, outlines detailed experimental protocols for LSD1 inhibition assays, and visualizes the intricate signaling pathways modulated by LSD1 and its inhibitors.

Introduction to LSD1 and the FAD Cofactor

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavoenzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and dimethylated lysine residues on histone and non-histone proteins.[1][2] The catalytic activity of LSD1 is fundamentally dependent on its FAD cofactor.[1] The demethylation process is an oxidative reaction where the FAD cofactor acts as an oxidizing agent to oxidize the methyl group of the lysine substrate.[3] This reaction involves the transfer of a hydride from the substrate to the FAD, resulting in a reduced FADH2 and an iminium ion intermediate, which is then hydrolyzed to produce the demethylated lysine and formaldehyde.[4] The catalytic cycle is completed by the reoxidation of FADH2 by molecular oxygen, generating hydrogen peroxide.[3]

Given its role in regulating gene expression programs that control cell proliferation, differentiation, and stemness, LSD1 is frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1][5]

This compound: A Potent LSD1 Inhibitor

This compound, also referred to as compound 5ac, is a novel, orally active and potent inhibitor of LSD1.[6]

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | LSD1 | 13 | Not Specified |

| Table 1: In vitro inhibitory activity of this compound against LSD1.[6] |

Mechanism of Interaction with the FAD Cofactor

The precise mechanism of how this compound interacts with the FAD cofactor has not been explicitly detailed in the available literature. However, LSD1 inhibitors are broadly classified into two categories: covalent irreversible inhibitors and reversible inhibitors.

-

Covalent Irreversible Inhibitors: Many LSD1 inhibitors, particularly those based on a tranylcypromine scaffold, act as mechanism-based inactivators. These compounds form a covalent adduct with the FAD cofactor, leading to its irreversible inactivation.[4][7][8][9][10][11][12] This covalent modification often occurs at the N5 or C4a position of the flavin ring.[11]

-

Reversible Inhibitors: Reversible inhibitors bind non-covalently to LSD1. They can target either the FAD-binding pocket or the substrate-binding pocket.[13][14][15][16] Their interaction is characterized by an equilibrium between the bound and unbound state.

Based on its chemical structure (acridine-based), this compound is likely a reversible inhibitor, though further experimental validation is required to confirm this and to elucidate the specific molecular interactions with the FAD cofactor and the enzyme's active site.

Biological Activities of this compound

This compound has demonstrated significant biological activity in preclinical models of gastric cancer.

-

Inhibition of Cancer Cell Stemness and Migration: Treatment with this compound has been shown to reduce the stemness and migratory capabilities of gastric cancer cells.[6] LSD1 plays a crucial role in maintaining cancer stem cell populations through the regulation of key signaling pathways such as Notch and Wnt/β-catenin.[2][5][17]

-

Downregulation of PD-L1 Expression: this compound reduces the expression of Programmed Death-Ligand 1 (PD-L1) in gastric cancer cells.[6] The regulation of PD-L1 by LSD1 is thought to be mediated, at least in part, through the JAK/STAT signaling pathway.[6][18][19] By downregulating PD-L1, this compound can enhance the T-cell mediated immune response against tumor cells.[8][19]

Experimental Protocols

While the specific protocol for determining the IC50 of this compound was not detailed in the original publication, the following are standard, widely used methods for assessing LSD1 inhibition.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a common high-throughput screening method for measuring LSD1 activity.[20][21][22]

Principle: The assay measures the demethylation of a biotinylated histone H3 peptide substrate. The product is detected using a europium cryptate-labeled antibody specific for the demethylated product and a streptavidin-conjugated fluorophore acceptor. When the demethylated product is formed, the donor and acceptor are brought into proximity, resulting in a FRET signal.

General Protocol:

-

Reagent Preparation: Prepare assay buffer, LSD1 enzyme, FAD, biotinylated H3K4me1/2 peptide substrate, anti-H3K4me0-Europium cryptate antibody, and streptavidin-XL665.

-

Compound Dispensing: Add serial dilutions of this compound or control compounds to a 384-well low-volume microplate.

-

Enzyme Reaction: Add a mixture of LSD1 enzyme and FAD to the wells, followed by the biotinylated peptide substrate to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding the detection mixture containing the europium-labeled antibody and streptavidin-XL665. Incubate for a further period (e.g., 60 minutes) to allow for signal development.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of demethylated product.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Peroxidase-Coupled Assay

This assay measures the production of hydrogen peroxide, a byproduct of the LSD1-catalyzed demethylation reaction.[1][23][24][25]

Principle: The hydrogen peroxide produced is used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent or colorimetric signal.

General Protocol:

-

Reagent Preparation: Prepare assay buffer, LSD1 enzyme, FAD, H3K4me1/2 peptide substrate, HRP, and a suitable HRP substrate (e.g., Amplex Red).

-

Compound Dispensing: Add serial dilutions of this compound or control compounds to a 96-well microplate.

-

Enzyme Reaction: Add LSD1 enzyme, FAD, and the peptide substrate to the wells. Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).

-

Detection: Add the detection reagent containing HRP and its substrate. Incubate for a short period (e.g., 5-15 minutes) to allow for color/fluorescence development.

-

Data Acquisition: Read the absorbance or fluorescence on a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

LSD1's Role in Cancer Stemness

LSD1 maintains cancer stem cell properties by repressing the expression of differentiation-associated genes. It is a key component of several corepressor complexes and modulates signaling pathways critical for stemness.

Caption: LSD1 regulation of cancer stemness pathways.

LSD1's Regulation of PD-L1 Expression

LSD1 inhibition has been shown to modulate the tumor immune microenvironment, in part by downregulating the expression of the immune checkpoint ligand PD-L1.

References

- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of lysine-specific demethylase 1 (LSD1) prevented tumor growth and metastasis by downregulating PD-L1 expression in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance [iris.unipv.it]